3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrazines. This compound is characterized by a fused ring system consisting of a triazole ring and a pyrazine ring. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with pyrazine carboxylic acids. For example, the reaction of 3-methylpyrazine-2-carboxylic acid with hydrazine hydrate in the presence of ethanol under reflux conditions can yield the desired triazolopyrazine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the development of anticancer and antimicrobial drugs.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors.
Pharmaceutical Research: The compound serves as a scaffold for the design and synthesis of novel drug candidates.
Industrial Applications: It is utilized in the synthesis of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain kinases, such as c-Met and VEGFR-2, which are involved in cell proliferation and angiogenesis. The compound binds to the active sites of these kinases, blocking their activity and thereby inhibiting the growth of cancer cells . Additionally, it may induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine: This compound is used as an intermediate in the synthesis of pharmaceuticals such as Sitagliptin.
1,2,4-Triazole Derivatives: These compounds are known for their diverse biological activities, including antifungal, antibacterial, and anticancer properties.
Uniqueness
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid is unique due to its specific structural features and the presence of a carboxylic acid group, which can be further modified to create a variety of derivatives. Its ability to inhibit multiple kinases and its potential as a scaffold for drug design make it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C7H6N4O2 |
---|---|
Molecular Weight |
178.15 g/mol |
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazine-6-carboxylic acid |
InChI |
InChI=1S/C7H6N4O2/c1-4-9-10-6-2-8-5(7(12)13)3-11(4)6/h2-3H,1H3,(H,12,13) |
InChI Key |
IYTCTHUHIDNGSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C2N1C=C(N=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.